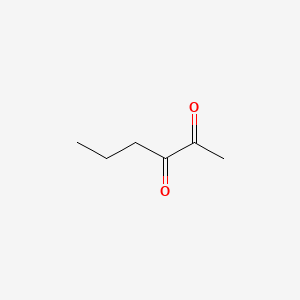

2,3-Hexanedione

Overview

Description

2,3-Hexanedione is an organic compound with the molecular formula C6H10O2. It is a diketone, meaning it contains two ketone functional groups. This compound is a yellowish oily liquid with a creamy, buttery odor, often used in the food and fragrance industries to impart a buttery or cheesy flavor .

Synthetic Routes and Reaction Conditions:

Condensation and Oxidation: One common method involves the condensation of propionaldehyde with ethyl acetoacetate, followed by oxidation using hydrogen peroxide and sodium tungstate. .

Monoxime Hydrolysis: Another method involves converting methyl butyl ketone or ethyl propyl ketone to their respective monoximes, which are then hydrolyzed to produce this compound.

Acid-Catalyzed Condensation: Hydroxyacetone and propionaldehyde can be condensed under acidic conditions to form this compound.

Industrial Production Methods:

- Industrially, this compound is produced using similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often forming carboxylic acids or other oxidized products.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide and sodium tungstate are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Acidic or Basic Catalysts: Depending on the desired reaction, acidic or basic catalysts can be employed to facilitate the reaction.

Major Products Formed:

Oxidation Products: Carboxylic acids and other oxidized derivatives.

Reduction Products: Alcohols and other reduced compounds.

Substitution Products: Various substituted diketones or other functionalized derivatives.

Mechanism of Action

Target of Action

2,3-Hexanedione is a diketone that has been found to interact with ethylenediamine to yield a macrocyclic tetradentate 12-membered nitrogen donor (N4) ligand . This suggests that the compound’s primary targets could be proteins or enzymes that can interact with this ligand.

Mode of Action

It is known that the compound can react with ethylenediamine to form a macrocyclic ligand . This suggests that this compound may interact with its targets through the formation of complex structures, potentially altering their function.

Biochemical Pathways

For instance, 2,5-Hexanedione, a related compound, has been found to induce apoptosis in nerve tissue via the proNGF/p75NTR and JNK pathways . It’s also known to downregulate nerve growth factor (NGF) expression and inhibit the phosphorylation of Akt and Bad, two key players in the PI3K/Akt pathway downstream of NGF .

Pharmacokinetics

Its physical and chemical properties such as boiling point (128 °c), density (0934 g/mL at 25 °C), and vapor pressure (10 mmHg at 20 °C) suggest that it may be readily absorbed and distributed in the body .

Result of Action

It’s known to be a major component of the male-produced aggregation pheromone of anelaphus inflaticollis chemsak , suggesting it may have signaling or communicative roles in certain biological contexts.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its volatility and reactivity suggest that it may be sensitive to temperature and pH changes. Furthermore, its use in food and fragrance industries to get a buttery-cheesy taste in different foodstuffs and fragrances suggests that its efficacy and stability may be influenced by the presence of other compounds or substances.

Biochemical Analysis

Biochemical Properties

2,3-Hexanedione plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with aldo-keto reductase family members, such as aldehyde reductase (AKR1A1) and aldose reductase (AKR1B1). These enzymes catalyze the reduction of this compound, converting it into less reactive compounds . The interaction with these enzymes involves the reduction of the diketone groups, which is crucial for detoxifying the compound and preventing its accumulation in the body.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In respiratory cells, exposure to this compound can lead to bronchial fibrosis and interstitial fibrosis, particularly at higher concentrations . This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can cause oxidative stress and inflammation, leading to cellular damage and impaired function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One of the key interactions is with lysine residues in proteins, forming Schiff bases followed by cyclization to produce pyrroles . This process can result in protein cross-linking and denaturation, disrupting normal cellular functions. Additionally, this compound can form oximes and hydrazones through reactions with hydroxylamine and hydrazine, respectively .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that prolonged exposure to this compound can lead to chronic respiratory issues, such as bronchial fibrosis . The compound’s stability and degradation rate can influence its long-term effects on cellular function, with higher stability leading to more prolonged adverse effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may cause mild respiratory irritation, while higher doses can lead to severe bronchial fibrosis and interstitial fibrosis . Toxic or adverse effects are more pronounced at high doses, with significant impacts on lung function and overall health.

Metabolic Pathways

This compound is involved in metabolic pathways that include reduction and oxidation reactions. It is metabolized by enzymes such as aldehyde reductase and aldose reductase, which convert it into less reactive compounds . These metabolic pathways help in detoxifying this compound and preventing its accumulation in the body. The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation can be influenced by its interactions with these transporters, affecting its overall distribution within the body.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization within cells can influence its interactions with biomolecules and its overall biochemical effects.

Scientific Research Applications

2,3-Hexanedione has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,3-Butanedione:

2,3-Pentanedione: Similar in structure but with one less carbon atom, it also has a buttery flavor but different physical properties.

3,4-Hexanedione: An isomer of 2,3-Hexanedione, it has different chemical properties and reactivity.

Uniqueness of this compound:

Properties

IUPAC Name |

hexane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-4-6(8)5(2)7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVFCEVNXHTDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Record name | 2,3-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20480 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047066 | |

| Record name | 2,3-Hexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3-hexanedione is a yellow liquid. Sharp penetrating odor in high concentrations. Sweet, aromatic odor when diluted. (NTP, 1992), yellow, oily liquid with a butter-sweet odour | |

| Record name | 2,3-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20480 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Hexanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/93/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

262 °F at 760 mmHg (NTP, 1992), 128.00 °C. @ 760.00 mm Hg | |

| Record name | 2,3-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20480 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Hexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

83 °F (NTP, 1992) | |

| Record name | 2,3-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20480 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), slightly, slightly soluble in water; soluble in propylene glycol, alcohol, and oils | |

| Record name | 2,3-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20480 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Hexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,3-Hexanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/93/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.934 at 66 °F (NTP, 1992) - Less dense than water; will float, 0.930-0.950 | |

| Record name | 2,3-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20480 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Hexanedione | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/93/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.5 mmHg at 84 °F ; 19.0 mmHg at 124 °F (NTP, 1992) | |

| Record name | 2,3-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20480 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3848-24-6 | |

| Record name | 2,3-HEXANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20480 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3848-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Hexanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003848246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-HEXANEDIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Hexanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Hexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexane-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-HEXANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/559ANR3NVS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-Hexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-30.00 °C. @ 760.00 mm Hg | |

| Record name | 2,3-Hexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Although both are hexanedione isomers, 2,5-hexanedione is a known neurotoxin, while the neurotoxicity of 2,3-HD in humans is less clear. [] Studies show that 2,5-HD is less cytotoxic than 2,3-HD in several cell lines, including neuroblastoma cells. [] Both isomers seem to induce different levels of apoptosis and cell cycle arrest, suggesting potentially different mechanisms of action. []

A: Research indicates that 2,3-HD exposure in an in vitro human airway model, while structurally similar to the more fibrogenic 2,3-butanedione (diacetyl), induced minimal protein changes and was less potent in causing epithelial injury. []

ANone: The molecular formula for 2,3-hexanedione is C6H10O2, and its molecular weight is 114.14 g/mol.

ANone: The provided research papers primarily focus on the biological and chemical properties of 2,3-HD. Information about its compatibility with specific materials or its stability under diverse conditions is not extensively discussed.

ANone: The provided research papers do not mention any catalytic properties or applications of 2,3-HD. It is primarily studied for its presence in flavorings and potential toxicological properties.

A: Yes, density functional theory (DFT) calculations were used to predict the ionization energies of acylium ions derived from 2,3-HD and other α-diketones. [] DFT was also employed to model the adsorption and reaction of 2,3-HD on platinum surfaces, helping to explain the regioselectivity observed in its hydrogenation. []

A: Research suggests that the reactivity of α-diketones, including 2,3-HD, with arginine decreases with increasing carbon chain length. [] This indicates that structural modifications, specifically chain length, can influence the reactivity and potentially the toxicity of these compounds.

ANone: While the research papers touch upon the analytical methods for detecting and quantifying 2,3-HD, they do not provide detailed information about its stability under various storage conditions or specific formulation strategies to enhance its stability.

A: While the Flavor and Extract Manufacturers Association (FEMA) evaluates the safety of flavoring chemicals for ingestion, including those used in e-cigarettes, they emphasize that their "generally recognized as safe" status for food use does not automatically apply to inhalation. [] The potential respiratory hazards of inhaling 2,3-HD and other flavoring chemicals in e-cigarettes are a growing concern, prompting calls for more research and potential regulation.

ANone: The provided research papers focus primarily on the toxicological and analytical aspects of 2,3-HD. Detailed information about its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, is not extensively discussed.

ANone: The research papers provided do not discuss resistance mechanisms related to 2,3-HD. This area requires further investigation.

A: Inhalation of 2,3-HD, primarily as a flavoring agent in e-cigarettes, is a potential respiratory health hazard. [] Although considered safe for ingestion, its safety profile for inhalation is not well-established. [] There is concern that it might share similar toxic mechanisms with 2,3-butanedione (diacetyl), a known respiratory toxin linked to bronchiolitis obliterans ("popcorn lung"). []

ANone: The research papers do not discuss any applications of 2,3-HD in drug delivery or targeted therapies. The primary focus is on its presence as a flavoring agent and its potential toxicological implications.

ANone: The research papers primarily focus on the chemical analysis and toxicological assessment of 2,3-HD. They do not mention any specific biomarkers or diagnostic tools associated with its exposure or effects.

ANone: Several analytical techniques have been employed to measure 2,3-HD in air samples, including:

- Gas chromatography/mass spectrometry (GC/MS): This method offers high sensitivity and is used to measure 2,3-HD in air samples at levels below the NIOSH RELs, overcoming limitations of techniques like flame ionization detection. []

- OSHA Method 1013: This method, focusing on alpha-diketones, was used to measure 2,3-pentanedione in workplace air samples during a study on exposures related to buttermilk flavorings. []

- Evacuated Canisters: These were used in conjunction with GC/MS to determine workplace air concentrations of 2,3-HD during a study on coffee roasting facilities and cafes. []

ANone: Beyond air sampling, 2,3-HD can be analyzed using:

- Headspace-Solid Phase Microextraction (HS-SPME) coupled with GC-MS: This method is effective for extracting and identifying volatile organic compounds, including 2,3-HD, emitted by organisms like the Mediterranean fruit fly (Ceratitis capitata). []

- Multi-Capillary Column-Ion Mobility Spectrometry (MCC-IMS): This technique provides fast and sensitive online analysis of volatile metabolites, including 2,3-HD, produced during microbial fermentations, offering insights into metabolic states and potential for process control. []

A: While the research focuses on analytical and toxicological aspects, one study investigates the atmospheric fate of 2,3-HD. [] This research explores its reaction with hydroxyl radicals, revealing a short atmospheric lifetime and suggesting efficient removal from the atmosphere through this reaction. [] Further studies are necessary to understand its complete environmental fate and degradation pathways.

ANone: The provided research papers do not delve into the specific dissolution rates or solubility profiles of 2,3-HD in different solvents.

A: While FEMA plays a role in evaluating the safety of flavoring substances for ingestion, the research highlights the lack of specific regulations and quality control measures for 2,3-HD used in e-cigarettes, where inhalation is the primary route of exposure. [] This gap underscores the need for comprehensive quality control and assurance protocols for 2,3-HD in inhalation products to mitigate potential health risks.

ANone: The provided research papers do not offer specific information on immunogenicity, drug-transporter interactions, biocompatibility and biodegradability, alternatives and substitutes for 2,3-HD, its recycling and waste management, research infrastructure, or its historical context. Further research and investigation are needed in these areas.

ANone: Research on 2,3-HD spans multiple disciplines, reflecting the multifaceted nature of its impact:

- Analytical Chemistry: Developing and refining methods to accurately detect, identify, and quantify 2,3-HD in various matrices, including air, e-liquids, and biological samples, is crucial. [, , , , , ]

- Toxicology: Investigating the potential health effects of 2,3-HD exposure through in vitro cell culture models, animal studies, and epidemiological studies is essential to understand its safety profile and potential long-term risks. [, , , , ]

- Food Science and Flavor Chemistry: Understanding the sensory properties and safety considerations of 2,3-HD and its role as a flavoring agent in food and e-cigarettes is crucial for consumer safety and regulatory decisions. [, , , ]

- Environmental Science: Investigating the atmospheric fate and degradation pathways of 2,3-HD, as well as its potential impact on the environment, is important for assessing its overall ecological footprint. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-4,4-diphenylbut-3-en-2-amine;1-[4-(3-hydroxyphenyl)-1-methylpiperidin-4-yl]propan-1-one;hydrochloride](/img/structure/B1216058.png)

![(2S,3S,4R,6R,8S,9R,10S,11S,14S,15R,17S)-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-2,3,4,10,11,15,17-heptol](/img/structure/B1216073.png)